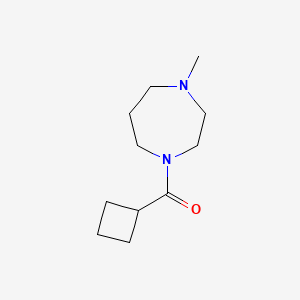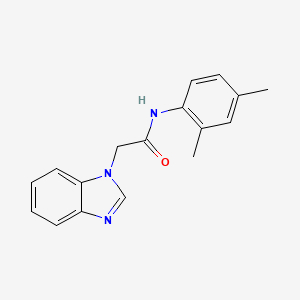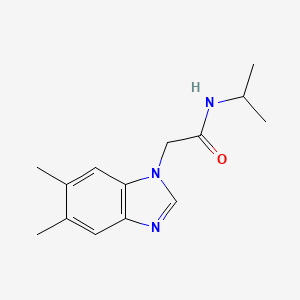![molecular formula C11H11N5O B7460491 N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide, also known as TTP488, is a small molecule drug that has been studied for its potential use in treating Alzheimer's disease. TTP488 works by targeting a specific receptor in the brain that is involved in inflammation and cell death, both of which are thought to play a role in the development of Alzheimer's disease.
Mécanisme D'action
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide works by targeting a specific receptor in the brain known as the receptor for advanced glycation endproducts (RAGE). RAGE is involved in inflammation and cell death, both of which are thought to play a role in the development of Alzheimer's disease. By blocking RAGE, N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide may help to reduce inflammation and protect brain cells from damage.
Biochemical and Physiological Effects:
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include reducing inflammation, reducing oxidative stress, and improving cognitive function. N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide is that it has been extensively studied in preclinical and clinical trials, and is generally considered to be safe and well-tolerated. However, its efficacy in treating Alzheimer's disease has been mixed, and more research is needed to determine its potential use as a therapeutic agent. Additionally, N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide may have off-target effects on other receptors in the brain, which could limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide. One area of interest is in understanding the underlying mechanisms by which N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide exerts its effects on the brain. This could help to identify new targets for drug development and improve our understanding of the pathophysiology of Alzheimer's disease. Additionally, researchers are exploring the use of N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide in combination with other drugs or therapies, in order to improve its efficacy in treating Alzheimer's disease. Finally, there is interest in developing new formulations of N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide that could improve its bioavailability and reduce the potential for off-target effects.
Méthodes De Synthèse
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. One commonly used method involves the reaction of 3-(1H-1,2,3,4-tetrazol-5-yl)aniline with cyclopropanecarboxylic acid chloride in the presence of a base catalyst, followed by purification and isolation of the resulting N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide compound.
Applications De Recherche Scientifique
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has been extensively studied in preclinical and clinical trials for its potential use in treating Alzheimer's disease. In animal models of the disease, N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has been shown to reduce inflammation and improve cognitive function. In clinical trials, N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide has been shown to be safe and well-tolerated, although its efficacy in treating Alzheimer's disease has been mixed.
Propriétés
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(7-4-5-7)12-9-3-1-2-8(6-9)10-13-15-16-14-10/h1-3,6-7H,4-5H2,(H,12,17)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZYSKVJNDMFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)
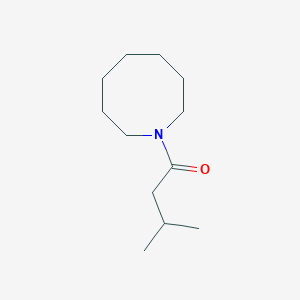
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
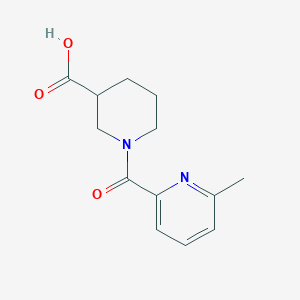


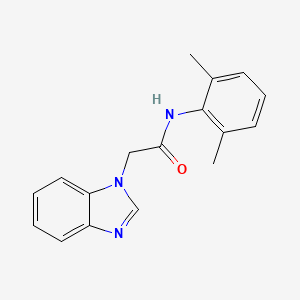
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
